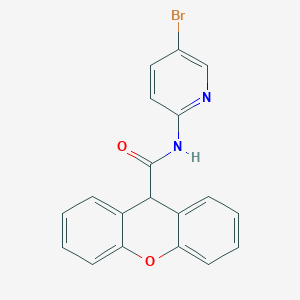
N-(5-bromopyridin-2-yl)-9H-xanthene-9-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-bromopyridin-2-yl)-9H-xanthene-9-carboxamide, also known as BX795, is a small molecule inhibitor that has been widely used in scientific research. BX795 is a potent inhibitor of TBK1 and IKKε, which are kinases involved in the regulation of innate immune response and autophagy.
作用机制
N-(5-bromopyridin-2-yl)-9H-xanthene-9-carboxamide inhibits the phosphorylation of TBK1 and IKKε by binding to the ATP-binding site of these kinases. This leads to a decrease in the activation of downstream signaling pathways, including the NF-κB and IRF3 pathways. This results in a decrease in the production of pro-inflammatory cytokines and type I interferons.
Biochemical and Physiological Effects:
N-(5-bromopyridin-2-yl)-9H-xanthene-9-carboxamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, including pancreatic cancer, breast cancer, and prostate cancer cells. It has also been shown to inhibit the replication of viruses, including HIV-1, hepatitis C virus, and influenza A virus. In addition, N-(5-bromopyridin-2-yl)-9H-xanthene-9-carboxamide has been shown to inhibit the activation of the NLRP3 inflammasome, which is involved in the regulation of inflammation.
实验室实验的优点和局限性
One of the major advantages of using N-(5-bromopyridin-2-yl)-9H-xanthene-9-carboxamide in lab experiments is its potency and specificity. It is a highly potent inhibitor of TBK1 and IKKε, with an IC50 of 6 and 41 nM, respectively. In addition, it has been shown to be highly specific for these kinases, with little to no inhibition of other kinases. However, one of the limitations of using N-(5-bromopyridin-2-yl)-9H-xanthene-9-carboxamide is its solubility. It has low solubility in aqueous solutions, which can make it difficult to use in certain assays.
未来方向
There are several future directions for the use of N-(5-bromopyridin-2-yl)-9H-xanthene-9-carboxamide in scientific research. One area of interest is the role of TBK1 and IKKε in the regulation of autophagy. N-(5-bromopyridin-2-yl)-9H-xanthene-9-carboxamide has been shown to inhibit autophagy in cancer cells, but the exact mechanism of this inhibition is not well understood. Another area of interest is the use of N-(5-bromopyridin-2-yl)-9H-xanthene-9-carboxamide in the treatment of viral infections. N-(5-bromopyridin-2-yl)-9H-xanthene-9-carboxamide has been shown to inhibit the replication of several viruses, but more research is needed to determine its efficacy in vivo. Finally, the use of N-(5-bromopyridin-2-yl)-9H-xanthene-9-carboxamide in combination with other inhibitors is an area of interest. Combining N-(5-bromopyridin-2-yl)-9H-xanthene-9-carboxamide with other inhibitors may lead to synergistic effects and increased efficacy in the treatment of various diseases.
合成方法
N-(5-bromopyridin-2-yl)-9H-xanthene-9-carboxamide can be synthesized using a multistep process. The first step involves the reaction of 5-bromopicolinic acid with thionyl chloride to form 5-bromopyridin-2-yl chloride. The second step involves the reaction of 5-bromopyridin-2-yl chloride with 9H-xanthene-9-carboxylic acid to form N-(5-bromopyridin-2-yl)-9H-xanthene-9-carboxamide. The final product can be purified using column chromatography.
科学研究应用
N-(5-bromopyridin-2-yl)-9H-xanthene-9-carboxamide has been widely used in scientific research as a tool to study the role of TBK1 and IKKε in various biological processes. TBK1 and IKKε are involved in the regulation of innate immune response, autophagy, and cancer cell survival. N-(5-bromopyridin-2-yl)-9H-xanthene-9-carboxamide has been shown to inhibit the phosphorylation of TBK1 and IKKε, leading to a decrease in the activation of downstream signaling pathways. This has allowed researchers to study the role of these kinases in various biological processes.
属性
产品名称 |
N-(5-bromopyridin-2-yl)-9H-xanthene-9-carboxamide |
|---|---|
分子式 |
C19H13BrN2O2 |
分子量 |
381.2 g/mol |
IUPAC 名称 |
N-(5-bromopyridin-2-yl)-9H-xanthene-9-carboxamide |
InChI |
InChI=1S/C19H13BrN2O2/c20-12-9-10-17(21-11-12)22-19(23)18-13-5-1-3-7-15(13)24-16-8-4-2-6-14(16)18/h1-11,18H,(H,21,22,23) |
InChI 键 |
USSPOFONHAINQI-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NC4=NC=C(C=C4)Br |
规范 SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C3O2)C(=O)NC4=NC=C(C=C4)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-{4-[(2-chlorobenzyl)oxy]benzyl}-N-(3-methoxypropyl)amine](/img/structure/B259366.png)



![N-{4-[(2-chlorobenzyl)oxy]benzyl}-N-[(1-ethyl-2-pyrrolidinyl)methyl]amine](/img/structure/B259375.png)
![N-{4-[(2-chlorobenzyl)oxy]benzyl}-N-[3-(dimethylamino)propyl]amine](/img/structure/B259376.png)
![N-{4-[(2-chlorobenzyl)oxy]benzyl}-N-ethylamine](/img/structure/B259377.png)
![N-{4-[(2-chlorobenzyl)oxy]benzyl}propan-1-amine](/img/structure/B259378.png)

![N-{5-bromo-2-[(2-fluorobenzyl)oxy]benzyl}-N-[3-(4-morpholinyl)propyl]amine](/img/structure/B259381.png)

![N-{2-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzyl}-1-propyl-1H-tetrazol-5-amine](/img/structure/B259384.png)
